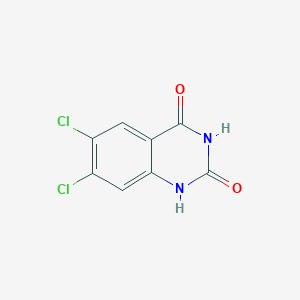

6,7-Dichloroquinazoline-2,4(1H,3H)-dione

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives in Drug Discovery

The journey of quinazoline derivatives in medicine is a rich one, dating back to the mid-20th century. Initially explored for their antimalarial properties, the therapeutic potential of this class of compounds quickly expanded. Today, quinazoline-based drugs are integral to the treatment of a wide array of diseases, including cancer, hypertension, and bacterial infections. The U.S. FDA has approved numerous pharmaceuticals containing the quinazoline scaffold, a testament to its clinical significance. ptfarm.pl

Overview of Pharmacological Activities Associated with the Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4(1H,3H)-dione nucleus is a veritable treasure trove of pharmacological activities. Research has consistently demonstrated its association with a broad spectrum of biological effects, as detailed in the table below.

| Pharmacological Activity | Description |

| Antimicrobial | Exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. ptfarm.pleco-vector.com |

| Anticonvulsant | Shows promise in the management of seizures, with some derivatives demonstrating significant activity in preclinical models. ptfarm.plmdpi.com |

| Anticancer | Derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. ptfarm.pl |

| Anti-inflammatory | Possesses properties that may help in reducing inflammation. ptfarm.pl |

| Antihypertensive | Certain derivatives have been found to have blood pressure-lowering effects. ptfarm.pl |

Rationale for Investigating Halogenated Quinazoline-2,4(1H,3H)-dione Analogs

The introduction of halogen atoms into a drug molecule is a well-established strategy in medicinal chemistry to modulate its physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of quinazolinediones, halogen substitution has been shown to enhance anticonvulsant and antimicrobial activities. nih.govnih.gov The investigation of dichloro-substituted analogs like 6,7-dichloroquinazoline-2,4(1H,3H)-dione is therefore a rational approach to discovering compounds with potentially superior therapeutic profiles.

Scope and Objectives of Research on 6,7-Dichloroquinazoline-2,4(1H,3H)-dione

While the broader class of quinazolinediones is well-documented, specific research on 6,7-dichloroquinazoline-2,4(1H,3H)-dione is still emerging. The primary objectives of investigating this particular compound include:

Synthesis and Characterization: To develop efficient synthetic routes and fully characterize the molecule using modern analytical techniques.

Biological Evaluation: To screen the compound for a range of pharmacological activities, particularly anticonvulsant and antimicrobial effects, based on the known properties of related compounds.

Structure-Activity Relationship (SAR) Studies: To understand how the specific 6,7-dichloro substitution pattern influences its biological activity compared to other halogenated and non-halogenated analogs.

The exploration of 6,7-dichloroquinazoline-2,4(1H,3H)-dione holds the potential to yield novel drug candidates with improved efficacy and a greater understanding of the role of halogenation in the pharmacology of this important class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHRSAAVGBWFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598994 | |

| Record name | 6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-02-7 | |

| Record name | 6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,7 Dichloroquinazoline 2,4 1h,3h Dione and Its Precursors

Contemporary Approaches to Quinazoline-2,4(1H,3H)-dione Core Synthesis

The synthesis of the fundamental quinazoline-2,4(1H,3H)-dione core, the scaffold upon which the target molecule is built, has been accomplished through several innovative and efficient methods.

One-Pot Cyclocondensation Reactions of Anthranilic Acid Derivatives and Ureas

A highly effective and widely adopted method for constructing the quinazoline-2,4(1H,3H)-dione skeleton is the one-pot reaction of anthranilic acid derivatives with a urea (B33335) source. A particularly prominent variation involves the reaction of substituted anthranilic acids with potassium cyanate (B1221674), which serves as an in-situ source of isocyanic acid, a urea precursor.

This reaction typically proceeds in two critical steps within a single vessel. First, the anthranilic acid derivative reacts with potassium cyanate to form a corresponding urea derivative. jst.go.jp Subsequently, this intermediate undergoes a base-mediated intramolecular cyclization to yield the quinazoline-2,4(1H,3H)-dione. jst.go.jp One of the most significant advancements in this area is the use of water as the reaction solvent, which allows for the synthesis to be conducted at room temperature. jst.go.jp The process involves the initial formation of the urea derivative, followed by the addition of a base like sodium hydroxide (B78521) (NaOH) to facilitate the cyclization. The final product is then precipitated by acidifying the mixture with hydrochloric acid (HCl) and can be isolated in high purity simply by filtration. jst.go.jp This method has proven to be scalable, with successful reactions reported on up to a 1-kilogram scale, highlighting its industrial applicability. jst.go.jp

The reaction is versatile, accommodating a range of substituents on the anthranilic acid ring. Research has shown that products with electron-donating groups on the benzene (B151609) ring tend to form in slightly higher yields compared to those with electron-withdrawing groups. jst.go.jp Another approach involves the annulation of anthranilic esters with substituted ureas, which also proceeds through the formation of an N-aryl-N'-pyridyl urea intermediate followed by cyclocondensation to form the fused heterocyclic product. mdpi.com

Table 1: One-Pot Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives from Anthranilic Acids and Potassium Cyanate in Water

| Starting Anthranilic Acid Derivative | Base for Cyclization | Yield (%) | Reference |

| 4-Fluoro-2-aminobenzoic acid | NaOH | 95 | jst.go.jp |

| 4-Chloro-2-aminobenzoic acid | NaOH | 94 | jst.go.jp |

| 4-Methyl-2-aminobenzoic acid | NaOH | 88 | jst.go.jp |

| 5-Bromo-2-aminobenzoic acid | NaOH | 85 | jst.go.jp |

| 3,5-Dibromo-2-aminobenzoic acid | NaOH | 75 | jst.go.jp |

Synthesis from 2-Aminobenzonitriles and Carbon Dioxide

The utilization of carbon dioxide (CO₂) as a C1 building block represents a modern, green approach to synthesizing the quinazoline-2,4(1H,3H)-dione core. This method involves the coupling and cyclization of 2-aminobenzonitriles with CO₂. The process is advantageous as it avoids toxic reagents like phosgene (B1210022) and improves atom economy.

A variety of catalytic systems have been developed to promote this transformation. These include organic bases, inorganic bases like cesium carbonate (Cs₂CO₃), and ionic liquids. nih.gov In a typical procedure, a mixture of 2-aminobenzonitrile (B23959) and a catalyst in a solvent like dimethylformamide (DMF) is heated under CO₂ pressure in an autoclave. One study found that using catalytic amounts of Cs₂CO₃ at 100°C under 1.3 MPa of CO₂ pressure for 4 hours resulted in an efficient synthesis.

Remarkably, it has been discovered that the reaction can proceed efficiently in water without any catalyst at all. researchgate.net While the reaction does not occur in organic solvents under similar catalyst-free conditions, using water as the medium allows for the formation of quinazoline-2,4(1H,3H)-diones in excellent yields. researchgate.net This catalyst-free method in water represents a significant step forward in green chemistry for the production of these heterocyclic compounds. researchgate.net

Synthesis via Anthranilamide Derivatives and Urea

Anthranilamide and its derivatives are also established as important starting materials for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold through a reaction with urea. jst.go.jp This pathway involves the direct carbonylation and subsequent cyclization with urea to form the desired dione (B5365651) structure. jst.go.jp While related methods involving the cyclocondensation of anthranilamide with aldehydes are well-documented for producing 2,3-dihydroquinazolin-4(1H)-ones, the direct use of urea provides a more direct route to the fully oxidized dione core. nih.govacs.org This approach leverages the readily available anthranilamide precursor to construct the heterocyclic ring system.

Eco-Efficient and Green Chemistry Protocols for Quinazoline-2,4(1H,3H)-dione Production

A major focus in modern organic synthesis is the development of environmentally benign processes. The production of quinazoline-2,4(1H,3H)-diones has benefited significantly from this trend.

Key eco-efficient strategies include:

Use of Water as a Solvent: As detailed previously, conducting the one-pot cyclocondensation of anthranilic acids and potassium cyanate in water at room temperature is a prime example of a green protocol. jst.go.jpnih.gov This method eliminates the need for volatile organic solvents and simplifies product isolation, with the only waste generated being the aqueous filtrate. jst.go.jp

Utilization of Carbon Dioxide (CO₂): The synthesis from 2-aminobenzonitriles and CO₂ is inherently green as it uses an abundant, non-toxic, and renewable C1 source, replacing hazardous reagents like phosgene. nih.govresearchgate.net The ability to perform this reaction in water without a catalyst further enhances its environmental credentials. researchgate.net

One-Pot Procedures: The one-pot synthesis from anthranilic acid derivatives minimizes waste and energy consumption by avoiding the need to isolate and purify intermediate compounds. jst.go.jpnih.gov This streamlined approach is both efficient and environmentally friendly.

These protocols not only reduce the environmental impact but also often lead to higher yields, easier workups, and safer laboratory practices, making them highly attractive for both academic research and industrial manufacturing. jst.go.jpnih.gov

Regioselective Introduction of Halogen Substituents at the 6,7-Positions

The synthesis of the specific target compound, 6,7-dichloroquinazoline-2,4(1H,3H)-dione, relies on the regioselective placement of two chlorine atoms onto the benzene ring of the quinazoline (B50416) core.

Synthesis Utilizing Dichlorinated Anthranilic Acid Precursors

The most direct and regiochemically precise method for preparing 6,7-dichloroquinazoline-2,4(1H,3H)-dione is to begin with a precursor that already contains the desired halogen substitution pattern. The key starting material for this synthesis is 4,5-dichloroanthranilic acid .

This approach leverages the general synthetic methodologies established for the quinazoline-2,4(1H,3H)-dione core, with the substitution pattern on the final product being dictated by the substitution on the anthranilic acid precursor. The synthesis of the analogous 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione from 4,5-dimethoxyanthranilic acid serves as a well-established parallel for this strategy. ptfarm.pl

By applying the eco-efficient one-pot cyclocondensation reaction, 4,5-dichloroanthranilic acid can be reacted with potassium cyanate in an aqueous medium. jst.go.jpnih.gov The reaction would proceed via the formation of the intermediate 2-ureido-4,5-dichlorobenzoic acid, which then undergoes base-catalyzed cyclization to yield the target 6,7-dichloroquinazoline-2,4(1H,3H)-dione with high regiochemical fidelity. The presence of the two electron-withdrawing chloro groups on the anthranilic acid ring is known to be compatible with this reaction, albeit sometimes resulting in slightly lower yields compared to electron-donating groups. jst.go.jp

Post-Synthesis Halogenation Strategies on the Quinazoline-2,4(1H,3H)-dione Ring System

Direct chlorination of the pre-formed quinazoline-2,4(1H,3H)-dione ring system to introduce chlorine atoms at the C-6 and C-7 positions is a challenging transformation. The benzene ring of the scaffold is rendered electron-deficient by the two electron-withdrawing carbonyl groups of the pyrimidinedione moiety, which deactivates it towards standard electrophilic aromatic substitution reactions.

However, potent electrophilic chlorinating agents, often used in conjunction with a catalyst or under forcing conditions, can be employed for the halogenation of deactivated aromatic rings. organic-chemistry.org Reagents such as N-Chlorosuccinimide (NCS) can be activated by strong acids like trifluoromethanesulfonic acid to chlorinate electron-poor aromatics. organic-chemistry.org Other powerful chlorinating agents like sulfuryl chloride (SO₂Cl₂) are also known to chlorinate deactivated systems. While specific examples for the direct synthesis of the 6,7-dichloro derivative via this route are not prevalent in the literature, these general methods represent a potential, albeit less common, strategy for the post-synthesis modification of the quinazolinedione core. The primary challenge remains achieving high regioselectivity for the 6,7-disubstituted product without the formation of other isomers.

Table 1: Common Reagents for Electrophilic Aromatic Chlorination

| Reagent | Activating Conditions | Typical Applications |

|---|---|---|

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | General chlorination of aromatic rings. |

| N-Chlorosuccinimide (NCS) | Strong Acid (e.g., TFMS), AgSBF₆ | Chlorination of deactivated and unactivated aromatics. organic-chemistry.org |

| Sulfuryl Chloride (SO₂Cl₂) | Heat or Initiator | Chlorination of various aromatic compounds. |

Catalytic Systems in the Synthesis of 6,7-Dichloroquinazoline-2,4(1H,3H)-dione and Analogues

Catalytic systems are central to the modern synthesis of quinazolinediones, including the 6,7-dichloro analogue. These methods offer improved efficiency, milder reaction conditions, and better atom economy compared to classical routes. Syntheses typically commence with a dichlorinated precursor, such as 2-amino-4,5-dichlorobenzoic acid or 4,5-dichloro-2-aminobenzonitrile.

A significant advancement in quinazolinedione synthesis is the development of metal-free catalytic systems, which are environmentally benign and avoid potential metal contamination of the final product. A prominent metal-free strategy involves the cyclization of 2-aminobenzonitriles with carbon dioxide (CO₂). organic-chemistry.org This approach is highly atom-economical and utilizes a renewable C1 source.

The synthesis of 6,7-dichloroquinazoline-2,4(1H,3H)-dione can be effectively achieved by employing 4,5-dichloro-2-aminobenzonitrile as the starting material in these systems. The reaction can be catalyzed by organic bases such as 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) or can be performed under catalyst-free conditions using water as the solvent. Functionalized ionic liquids have also been developed to act as both the solvent and catalyst, efficiently activating the CO₂ molecule for the cyclization reaction. organic-chemistry.org

Table 2: Metal-Free Synthesis of Quinazoline-2,4(1H,3H)-dione Analogues from 2-Aminobenzonitriles and CO₂

| Precursor | Catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Aminobenzonitrile | DBU (cat.) / Neat | 150 | 0.1 | 4 | 98 | |

| 2-Aminobenzonitrile | Water | 180 | 3.0 | 10 | 99 | |

| 2-Aminobenzonitrile | [P₄₄₄₂][1-MHy] (Ionic Liquid) | 80 | 0.1 | 30 | 97 |

Transition metal catalysis provides powerful and versatile routes to quinazoline-based heterocycles. researchgate.net Copper and palladium catalysts are most frequently employed for the synthesis of the quinazolinedione core. These methods often involve the cyclization of an ortho-substituted aniline (B41778) derivative with a suitable one-carbon synthon.

A common strategy involves the copper-catalyzed reaction of a substituted 2-halobenzonitrile with guanidine (B92328) or amidines to form aminoquinazolines, which can be precursors to the dione. chemicalbook.com For the synthesis of 6,7-dichloroquinazoline-2,4(1H,3H)-dione, a more direct approach would be the cyclization of 2-amino-4,5-dichlorobenzoic acid with urea or potassium cyanate. This type of condensation can be facilitated by transition metal catalysts to improve yields and reaction rates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental in synthesizing highly functionalized quinazoline derivatives, although they are more commonly used to modify a pre-existing quinazoline ring rather than to construct it. isca.me For instance, a palladium catalyst can be used to couple an o-halo benzoate (B1203000) with a urea derivative to form the quinazolinedione ring.

Table 3: Representative Transition Metal-Mediated Syntheses of Quinazoline Analogues

| Catalyst System | Precursors | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| CuI / DMEDA | 2-Bromobenzonitriles + Guanidine | Cyclization/Amination | 2,4-Diaminoquinazolines | chemicalbook.com |

| Pd(OAc)₂ / Xantphos | o-Iodoanilines + Isocyanides + CO₂ | Carbonylative Cyclization | Quinazoline-2,4-diones | |

| Pd(dppf)Cl₂ | 2-Amino-5-bromobenzothiazole + (Bpin)₂ | Borylation/Suzuki Coupling | Functionalized Quinazolinones | google.com |

Optimization of Reaction Conditions for Improved Yields and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and purity of 6,7-dichloroquinazoline-2,4(1H,3H)-dione while minimizing reaction times and by-product formation. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and reactant concentration.

Studies on the synthesis of various quinazolinediones provide a framework for the optimization of the 6,7-dichloro analogue. For instance, in the metal-free synthesis from 2-aminobenzonitriles and CO₂, key variables include CO₂ pressure, temperature, and the nature and loading of the base or ionic liquid catalyst. It has been shown that in water, the reaction can proceed efficiently without any catalyst at elevated temperatures and pressures.

In transition metal-catalyzed syntheses, the choice of ligand is often crucial. For copper-catalyzed reactions, ligands like N,N'-dimethylethylenediamine (DMEDA) have proven effective. chemicalbook.com For palladium-catalyzed processes, phosphine-based ligands such as Xantphos or dppf are commonly used to facilitate the catalytic cycle. isca.me The selection of the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, Dioxane, Toluene) also significantly impacts the reaction outcome.

Table 4: Summary of Optimized Parameters for Quinazolinedione Synthesis

| Parameter | Investigated Range/Options | Optimal Condition (Example) | Effect on Reaction | Reference |

|---|---|---|---|---|

| Temperature | 25 - 180 °C | 80 - 150 °C | Affects reaction rate and may influence selectivity. | chemicalbook.com |

| Solvent | Water, DMF, Dioxane, Toluene, Neat | Water or DMF | Influences solubility of reactants and catalyst stability. Water can act as a green solvent. | chemicalbook.com |

| Catalyst | DBU, Ionic Liquids, CuI, Pd(OAc)₂ | 20 mol% [P₄₄₄₂][1-MHy] or 10 mol% CuI | Type and loading determine efficiency and cost-effectiveness. | chemicalbook.com |

| CO₂ Pressure | 0.1 - 4.0 MPa | 0.1 - 3.0 MPa | Higher pressure increases CO₂ concentration, driving the reaction forward. | |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | K₂CO₃ | Essential for deprotonation steps in many catalytic cycles. | chemicalbook.com |

| Time | 1 - 48 hours | 3 - 24 hours | Optimized to achieve maximum conversion without product degradation. | chemicalbook.com |

Chemical Reactivity and Derivatization Strategies for 6,7 Dichloroquinazoline 2,4 1h,3h Dione

Nucleophilic Aromatic Substitution Reactions on the Dichloro-Quinazoline Core

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the quinazoline (B50416) scaffold, particularly when leaving groups like halogens are present at the C-2 and C-4 positions. nih.gov For 6,7-dichloroquinazoline-2,4(1H,3H)-dione, these reactions typically require prior conversion of the dione (B5365651) to a more reactive precursor, such as 2,4,6,7-tetrachloroquinazoline, by treatment with reagents like phosphorus oxychloride or thionyl chloride.

The C-4 position of the 2,4-dichloroquinazoline (B46505) core is significantly more susceptible to nucleophilic attack than the C-2 position. nih.govnih.gov This regioselectivity is well-documented and is attributed to the higher LUMO coefficient and greater positive charge density at the C-4 carbon, making it the preferred site for the initial nucleophilic attack. nih.govmdpi.com This principle allows for the sequential and controlled introduction of different nucleophiles.

Commonly, the reaction with a primary or secondary amine is performed at or below room temperature to achieve monosubstitution at the C-4 position, yielding a 4-amino-2-chloroquinazoline derivative. Subsequent reaction with a second nucleophile, often requiring higher temperatures, can then modify the C-2 position.

Table 1: Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazoline Precursors

| Precursor | Nucleophile | Conditions | Product | Observation | Ref |

|---|---|---|---|---|---|

| 6,7-Dimethoxy-2,4-dichloroquinazoline | Aniline (B41778) derivative, DIPEA, Dioxane | 80 °C, 12 h | 2-Chloro-4-anilino-6,7-dimethoxyquinazoline | Selective C-4 substitution | nih.govmdpi.com |

| 2,4-Dichloroquinazoline | Primary/Secondary Aliphatic Amines | Various | 2-Chloro-4-aminoquinazolines | Consistent C-4 regioselectivity | nih.gov |

DFT calculations confirm that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov This aligns with the lower calculated activation energy for nucleophilic attack at this position, providing a theoretical basis for the observed regioselectivity. nih.gov

The chlorine atoms at the C-6 and C-7 positions on the benzene (B151609) ring are generally less reactive towards nucleophilic aromatic substitution compared to those at C-2 and C-4. pressbooks.pub SNAr reactions on an aryl halide require activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org In the 6,7-dichloroquinazoline-2,4(1H,3H)-dione system, the quinazolinedione moiety is electron-withdrawing. However, the activating effect on the C-6 and C-7 positions is not as pronounced as that on the C-2 and C-4 positions, which are directly influenced by the ring nitrogens. Consequently, displacing the 6- or 7-chloro substituents via SNAr typically requires harsh reaction conditions and highly potent nucleophiles. Alternative strategies, such as metal-catalyzed cross-coupling reactions, are more commonly employed for the functionalization of these positions.

N-Alkylation and N-Acylation Reactions of the Dione Nitrogens

The nitrogen atoms at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These reactions provide a straightforward method to introduce a wide variety of substituents, significantly expanding the chemical diversity of the scaffold.

N-alkylation is typically achieved by treating the dione with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). nih.govmdpi.com The reaction can proceed at one or both nitrogen atoms. Selective N-1 alkylation can be challenging due to the potential for N,O-dialkylation or the formation of N1,N3-disubstituted products. researchgate.net However, strategies such as using N-3 protected intermediates can achieve selective N-1 substitution. researchgate.net

Table 2: Examples of N-Alkylation of Quinazoline-2,4(1H,3H)-dione Derivatives

| Quinazoline Derivative | Alkylating Agent | Base / Solvent | Product | Ref |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate | K₂CO₃ / DMF | 1,3-Bis(ethoxycarbonylmethyl)quinazoline-2,4(1H,3H)-dione | nih.gov |

| 6,7-Dimethoxyquinazoline-4(3H)-one | Ethyl chloroacetate | K₂CO₃ / DMF | Ethyl 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate | juniperpublishers.com |

| 3-Phenylethyl-1H-quinazoline-2,4-dione | Methyl iodide | Tetramethylguanidine / CHCl₃ | 1-Methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione | mdpi.com |

N-acylation can be performed using acyl chlorides or anhydrides. These reactions are fundamental for creating precursors for more complex heterocyclic systems or for introducing specific functional groups onto the quinazoline core.

Strategic Functionalization of the Dichloroaryl Moiety

While direct SNAr at the C-6 and C-7 positions is challenging, these sites are ideal for modification via modern cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions. These methods allow for the introduction of aryl, heteroaryl, alkyl, and amino groups, offering a versatile approach to functionalizing the benzene portion of the scaffold.

For instance, Suzuki coupling reactions can be used to introduce various aryl or heteroaryl substituents by reacting the 6,7-dichloroquinazoline (B15333757) derivative with an appropriate boronic acid in the presence of a palladium catalyst and a base. mdpi.com This strategy has been successfully applied to create libraries of C-6 and C-7-substituted quinazolinediones for structure-activity relationship (SAR) studies. mdpi.com

Table 3: Suzuki Coupling for C-7 Functionalization of Quinazolinedione Derivatives

| Substrate | Coupling Partner | Catalyst / Base | Product | Observation | Ref |

|---|

These coupling reactions are generally tolerant of the various functional groups present on the quinazolinedione core, making them highly effective for late-stage functionalization in a synthetic sequence.

Construction of Fused Heterocyclic Systems from 6,7-Dichloroquinazoline-2,4(1H,3H)-dione

The 6,7-dichloroquinazoline-2,4(1H,3H)-dione scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These constructions can be achieved by leveraging the reactivity of the dione's nitrogen and carbonyl groups, or by utilizing the chloro-substituents as handles for cyclization reactions.

One approach involves intramolecular cyclization reactions of appropriately substituted quinazolinedione derivatives. For example, N-alkylation with a bifunctional reagent can introduce a side chain that subsequently reacts with another part of the molecule to form a new ring. The reaction of diacetohydrazide derivatives of quinazoline-2,4(1H,3H)-dione with reagents like phenyl isothiocyanate can lead to semicarbazide (B1199961) intermediates, which are precursors for fused triazole or thiadiazole rings. nih.gov

Another strategy involves using the existing functional groups to direct ring-forming reactions. For example, domino reactions can be employed to build complex polycyclic structures. Starting from 2-aminocarboxamides, which are precursors to the quinazolinedione ring, a domino ring closure can be followed by other reactions like "click" chemistry and Diels-Alder reactions to construct novel fused systems. nih.gov While not starting directly from the pre-formed 6,7-dichloro-dione, these methods highlight the versatility of the underlying chemical framework for creating fused structures.

Biological and Pharmacological Investigations of 6,7 Dichloroquinazoline 2,4 1h,3h Dione Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the quinazoline-2,4(1H,3H)-dione nucleus are widely recognized for their potential as anticancer agents. nih.gov These compounds have been explored for their ability to inhibit the growth of various cancer cell lines and to interfere with key cellular processes involved in tumor progression.

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

A review of the scientific literature indicates a scarcity of specific in vitro cytotoxicity data for derivatives of 6,7-dichloroquinazoline-2,4(1H,3H)-dione against a panel of human cancer cell lines. However, studies on related quinazoline-2,4(1H,3H)-dione analogs with different substitution patterns demonstrate significant cytotoxic potential. For instance, certain derivatives bearing a 3-aminopyrrolidine (B1265635) moiety have shown potent cytotoxicity against the MX-1 breast cancer cell line. researchgate.net Similarly, quinazoline-2,4(1H,3H)-dione itself has been reported to exert a cytotoxic effect on the HepG2 human liver cancer cell line with an IC50 value of 26.07 µM. researchgate.net Another study on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives showed limited toxicity toward K562 (leukemia) and HeLa (cervix carcinoma) cells, with IC50 values ranging from 100 to 400 µM. ptfarm.pl These findings underscore the general potential of the quinazoline-2,4(1H,3H)-dione scaffold in cancer research, though specific data for the 6,7-dichloro variant is not available.

Mechanisms of Action in Cancer Cells (e.g., Cell Cycle Arrest, Apoptosis Induction)

The mechanisms through which quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects often involve the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. mdpi.com For example, mechanistic studies on the parent compound, quinazoline-2,4(1H,3H)-dione, in HepG2 cells revealed an upregulation of pro-apoptotic markers such as Bax and Caspase 3, and a downregulation of the anti-apoptotic marker Bcl-2. researchgate.net This modulation of key regulatory proteins leads to the initiation of apoptosis. Furthermore, other derivatives have been shown to cause cell cycle arrest, a state where the cell is prevented from proceeding through the stages of division, thereby inhibiting proliferation. researchgate.net While these mechanisms are well-documented for the broader class of quinazolinones, specific studies detailing the induction of apoptosis or cell cycle arrest by 6,7-dichloroquinazoline-2,4(1H,3H)-dione derivatives are not prevalent in the current body of literature.

Antimicrobial Efficacy

The quinazoline-2,4(1H,3H)-dione framework is also a recognized scaffold in the development of new antimicrobial agents, with various derivatives showing activity against a range of pathogenic microorganisms.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

There is a lack of specific published data on the antibacterial spectrum and potency of 6,7-dichloroquinazoline-2,4(1H,3H)-dione derivatives. However, research on other analogs highlights the potential of this chemical class. For example, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacterial strains. nih.gov In that study, most of the tested compounds displayed moderate activity. nih.gov Another investigation into a series of quinazolin-2,4-dione derivatives reported minimum inhibitory concentration (MIC) values ranging from 10 to 26 mg/mL against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov Some of these compounds were identified as promising antibacterial agents against these strains. nih.gov In contrast, a study on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives found that they did not inhibit the growth of Staphylococcus aureus, Escherichia coli, or Stenotrophomonas maltophilia even at high concentrations. ptfarm.pl

Antifungal and Antiviral Potential

Enzyme Inhibition Studies

A key area of investigation for quinazoline (B50416) derivatives is their ability to inhibit the activity of specific enzymes that play crucial roles in disease processes. While data on 6,7-dichloroquinazoline-2,4(1H,3H)-dione is sparse, research on structurally related compounds provides some insight.

A study on new derivatives of the closely related 6,7-dichloro-5,8-quinolinedione scaffold investigated their activity as substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, also known as DT-diaphorase. This enzyme is highly expressed in many human solid tumors and is a target for the development of cancer therapeutics. The research demonstrated that these 6,7-dichloro-5,8-quinolinedione derivatives are good substrates for the NQO1 enzyme, with their enzymatic conversion rates being dependent on the type of substituent at the C2 position.

The enzymatic conversion rates for several of these derivatives are presented in the table below.

| Compound | Substituent at C2 | Enzymatic Conversion Rate (µmol NADPH/µmol NQO1/min) |

| 1 | -H | 872 |

| 2 | -CH₃ | 890 |

| 3 | -CHO | > 890 |

| 6 | -OH | > 890 |

| 7 | -Cl | > 890 |

This table is based on data for 6,7-dichloro-5,8-quinolinedione derivatives.

In the broader context of quinazoline-2,4(1H,3H)-dione derivatives, they have been investigated as potent inhibitors of other enzymes, such as poly(ADP-ribose)polymerase-1 (PARP-1), which is a key player in DNA repair and a target for cancer therapy. nih.govresearchgate.netrsc.org

Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR-TK)

Derivatives of the quinazoline scaffold have been a significant focus in the development of tyrosine kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with signaling pathways that control cell growth and proliferation. nih.gov Specifically, inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth factor Receptor (EGFR) have shown promise. nih.gov The overexpression or mutation of EGFR is a known factor in various cancers, including breast, lung, and colorectal cancer, making it an attractive therapeutic target. nih.gov

Quinazoline-based inhibitors typically act by competitively blocking the binding of adenosine (B11128) triphosphate (ATP) within the tyrosine kinase domain, which in turn halts downstream signaling and can inhibit tumor growth. nih.gov Research has led to the development of multiple generations of EGFR inhibitors with the quinazoline core structure. nih.gov

One notable example, ZD6474, is an orally active quinazoline derivative that functions as a potent inhibitor of VEGFR-2 tyrosine kinase activity. nih.gov Its mechanism involves blocking VEGF-induced signaling in endothelial cells, thereby inhibiting tumor-induced angiogenesis. nih.gov Beyond its antiangiogenic properties, ZD6474 also demonstrates inhibitory activity against EGFR tyrosine kinase, which may impart a direct suppressive effect on the growth and survival of tumor cells, particularly those dependent on EGFR signaling. nih.govcapes.gov.br In vitro studies have confirmed that ZD6474 can directly inhibit the growth of various human cancer cell lines, including those from lung, breast, ovarian, and colon cancers. nih.gov Furthermore, a radioiodinated analog, m-IPQ, showed high inhibitory potency and selectivity toward EGFR-TK. nih.gov

Molecular docking studies on 3-substituted phenyl quinazolinone derivatives have shown that these compounds can fit well into the EGFR enzyme's binding site, forming hydrogen bonds and other interactions with key amino acid residues like Phe 699, Asp 831, Leu 820, Leu 694, and Val 702. nih.gov

Table 1: Selected Quinazoline Derivatives and their Tyrosine Kinase Inhibitory Activity

| Compound | Target | Activity | Cell Line/Assay |

| ZD6474 | VEGFR-2, EGFR | Inhibits proliferation | Human Umbilical Vein Endothelial Cells (HUVEC), TMK-1 Gastric Cancer Cells |

| m-IPQ | EGFR-TK | IC₅₀: 50.5 ± 3.5 nM | EGFR-TK phosphorylation inhibition assay |

| Compound 7k | EGFR | IC₅₀: 12.84 ± 0.84 µM | MCF-7 Breast Cancer Cells |

| Compound 7k | EGFR | IC₅₀: 10.90 ± 0.84 µM | SW480 Colon Cancer Cells |

DNA Gyrase and Topoisomerase IV Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold has been explored as a basis for developing inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.govmdpi.com Inhibition of these enzymes leads to the stabilization of enzyme-DNA cleavage complexes, resulting in double-strand DNA breaks and subsequent bacterial cell death. nih.govmdpi.com This mechanism is the basis for the action of fluoroquinolone antibiotics. nih.govnih.gov

Given the rise of bacterial resistance to existing fluoroquinolones, there is a significant need for new antibacterial agents. nih.govmdpi.com Derivatives of quinazoline-2,4(1H,3H)-dione are being investigated as "fluoroquinolone-like" inhibitors to address this challenge. nih.gov Research efforts have focused on synthesizing novel series of these derivatives to identify compounds that can circumvent resistance mechanisms. nih.gov

Studies have shown that certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides can act as inhibitors of the B subunit of DNA gyrase (GyrB). nih.gov For instance, compound f1 (AG-690/11765367) was identified as a moderate inhibitor of S. aureus GyrB with an IC₅₀ value of 1.21 µM. nih.gov Further structural modifications led to the discovery of more potent inhibitors, such as compound f4, which features a 6-methoxyl substituent and exhibits an IC₅₀ of 0.31 μM against S. aureus GyrB. nih.gov The antimicrobial activity of these compounds has been evaluated against various Gram-positive and Gram-negative bacterial strains, with some derivatives showing a broad spectrum of activity. nih.gov

Table 2: Inhibitory Activity of Quinazolinone Derivatives against S. aureus DNA Gyrase B (GyrB)

| Compound ID | R¹ Substituent | IC₅₀ (µM) |

| f1 | H | 1.21 |

| f3 | 6-F | 0.83 |

| f4 | 6-OCH₃ | 0.31 |

| f5 | 6-CF₃ | 0.81 |

| f6 | 6-Cl | 0.83 |

| f7 | 7-CH₃ | 24.40 |

| f11 | 5-F | 0.77 |

| f12 | 8-F | 0.88 |

Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are critical enzymes involved in cellular processes such as DNA damage repair, gene transcription, and apoptosis. researchgate.netresearchgate.netgoogle.com Targeting PARP represents a promising strategy in cancer therapy. researchgate.net The inhibition of PARP can prevent the repair of DNA single-strand breaks, which can lead to the formation of lethal double-strand breaks in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations. google.com

Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent inhibitors of PARP-1 and PARP-2. researchgate.net Structure-activity relationship studies have identified several compounds with significant inhibitory activity. For example, derivatives bearing a 3-aminopyrrolidine moiety have demonstrated IC₅₀ values in the nanomolar range against PARP-1 and the high nanomolar to low micromolar range against PARP-2. researchgate.net

Specifically, compound 6b showed a PARP-1 IC₅₀ of 8.65 nM, which is comparable to the known inhibitor Veliparib. researchgate.net Compounds 10 and 11 displayed strong cytotoxicity against MX-1 breast cancer cells, with compound 11 also showing potentiation of the effects of the chemotherapy agent temozolomide (B1682018) (TMZ) in an in vivo xenograft tumor model. researchgate.net The co-crystal structure of compound 11 complexed with PARP-1 has revealed a unique binding mode, providing a basis for further optimization. researchgate.net

Table 3: PARP Inhibition and Cytotoxicity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | PARP-1 IC₅₀ (nM) | Anti-proliferative IC₅₀ (µM) | Cell Line |

| 6b | 8.65 | Not specified | - |

| 6m | Not specified | 25.36 ± 6.06 | MDA-MB-436 |

| 10 | 10-9 M level | < 3.12 | MX-1 |

| 11 | 10-9 M level | 3.02 | MX-1 |

| Olaparib (Control) | 2.77 | 23.89 ± 3.81 | MDA-MB-436 |

| Veliparib (Control) | 15.54 | Not specified | - |

Cholinesterase and Other Biologically Relevant Enzyme Modulations

The quinazoline scaffold is known for a wide range of biological activities, including cholinesterase inhibition. nih.gov Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of conditions like Alzheimer's disease.

While the broader class of quinolines and their derivatives has been investigated for this purpose, specific research into 6,7-dichloroquinazoline-2,4(1H,3H)-dione derivatives as cholinesterase inhibitors is less detailed in the provided context. However, related heterocyclic structures have shown significant promise. For instance, a study on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives identified compounds with high affinity and selectivity for AChE over BChE. researchgate.net One such derivative, compound 6h, was found to be a highly potent AChE inhibitor with an IC₅₀ value of 3.65 nM. researchgate.net Molecular modeling of these compounds indicated that they interact with both the catalytic and peripheral sites of the acetylcholinesterase enzyme. researchgate.net These findings suggest that the quinazoline-2,4(1H,3H)-dione core, including its 6,7-dichloro derivatives, could be a valuable template for designing novel cholinesterase inhibitors, although further targeted synthesis and evaluation are required.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as possessing significant anti-inflammatory and immunomodulatory properties. nih.govmdpi.com Inflammation is a critical immune response, but chronic inflammation can contribute to a variety of diseases. mdpi.com Therefore, compounds that can modulate this response are of great therapeutic interest.

Research has focused on novel N¹,N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties. nih.govmdpi.com These compounds have been pharmacologically profiled, revealing potent anti-inflammatory activity. nih.govmdpi.com For example, some derivatives were found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages activated by lipopolysaccharide (LPS), without showing immunotoxicity. nih.gov

One promising compound, 4a, which contains a 5-amino-1,2,4-triazole side chain, has demonstrated the ability to alleviate key features of acute inflammation in an animal model of LPS-induced acute lung injury. nih.gov Treatment with compound 4a was shown to limit IL-6 secretion, preserve normal alveolar vascular permeability, and prevent the infiltration of neutrophils into the lung tissue. nih.gov Furthermore, it effectively prevented interstitial edema, hemorrhage, and macrophage infiltration. nih.gov These findings highlight the potential of quinazoline-2,4(1H,3H)-dione derivatives as agents for suppressing cytokine-mediated inflammatory responses. nih.gov

Structure Activity Relationship Sar Studies for 6,7 Dichloroquinazoline 2,4 1h,3h Dione Derivatives

Elucidation of the Role of 6,7-Dichloro Substitution on Biological Activity

The presence of chlorine atoms at the C-6 and C-7 positions of the quinazoline (B50416) ring is a critical determinant of the biological activity of these derivatives. This substitution pattern significantly influences the electronic environment of the heterocyclic system, which in turn affects molecular interactions with biological targets.

Research on related scaffolds, such as 6,7-dichloro-5,8-quinolinedione, has shown that the dichloro substitution creates a highly reactive molecule toward nucleophilic targets. mdpi.com This increased reactivity is fundamental to its mechanism of action. Similarly, for quinoxaline-2,3-dione derivatives, the 6,7-dichloro substitution pattern was found to be crucial for creating antagonists highly selective for strychnine-insensitive glycine (B1666218) binding sites on the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov

The importance of the substituents at these positions is further highlighted when comparing 6,7-dichloro derivatives to their 6,7-dimethoxy counterparts. Studies on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives have explored their potential as antimicrobial and cytotoxic agents. ptfarm.plresearchgate.net The differing electron-donating nature of the methoxy (B1213986) groups compared to the electron-withdrawing chloro groups leads to distinct biological profiles, underscoring the critical role of the electronic properties of the C-6 and C-7 substituents in defining the molecule's pharmacological activity. The electron-withdrawing effect of the chlorine atoms in 6,7-dichloroquinazoline-2,4(1H,3H)-dione generally enhances its electrophilic character, which can be pivotal for its interaction with enzymatic targets.

Influence of N-Substituents on Potency, Selectivity, and Efficacy

Modifications at the N-1 and N-3 positions of the 6,7-dichloroquinazoline-2,4(1H,3H)-dione core have been extensively explored to optimize potency and selectivity against various biological targets. The nature, size, and conformation of these substituents are paramount in determining the compound's efficacy.

As PARP-1/2 Inhibitors: In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, introducing a 3-amino pyrrolidine (B122466) moiety at the N-1 position has yielded potent compounds. rsc.orgresearchgate.net The structure-activity relationships revealed that these derivatives could achieve high potency, with IC50 values against PARP-1 in the nanomolar range (10⁻⁹ M) and against PARP-2 at the 10⁻⁸ M level. rsc.orgresearchgate.net

As c-Met/VEGFR-2 Tyrosine Kinase (TK) Inhibitors: For dual c-Met and VEGFR-2 TK inhibition, substitutions at the N-3 position have proven effective. nih.gov A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated, leading to the identification of compounds with significant inhibitory activity against both kinases. For instance, compound 4b showed superior inhibition against VEGFR-2 (IC₅₀=0.035 µM) compared to the reference drug cabozantinib (B823), while compound 2c was equipotent. nih.gov Compounds 4b and 4e also demonstrated remarkable c-Met inhibitory activity and showed higher cytotoxic activity than cabozantinib against HCT-116 colorectal cancer cell lines. nih.gov

As NHE-1 Inhibitors: In the pursuit of Na+/H+ Exchanger-1 (NHE-1) inhibitors, bis-substitution at the N-1 and N-3 positions with guanidine-containing moieties has been a successful strategy. mdpi.com The introduction of linear guanidine (B92328) or a cyclic guanidine analogue like 5-amino-1,2,4-triazole was explored. Derivatives containing the conformationally rigid 5-amino-1,2,4-triazole "mimic" of guanidine proved to be more active, suggesting that conformational restraint is favorable for NHE-1 inhibition. mdpi.com

| Compound | Target | Key N-Substituent | Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 11 | PARP-1/2, Cytotoxicity (MX-1 cells) | 3-Aminopyrrolidine (B1265635) moiety | 3.02 µM | rsc.orgresearchgate.net |

| Compound 2c | VEGFR-2 | Substituted moiety at N-3 | 0.052 µM | nih.gov |

| Compound 4b | VEGFR-2 | Substituted moiety at N-3 | 0.035 µM | nih.gov |

| Compound 4e | c-Met / VEGFR-2 | Substituted moiety at N-3 | IC50 range 0.052–0.084 µM | nih.gov |

| Compound 3a | NHE-1 | Guanidine moieties at N-1 and N-3 | Most potent NHE-1 inhibitor in series | mdpi.com |

Impact of Substitutions at C-2 and C-4 on Pharmacological Profiles

Direct substitution on the C-2 and C-4 carbonyls of the final dione (B5365651) structure is less common. Instead, the pharmacological profile is profoundly influenced by the synthetic strategy used to create the N-substituted derivatives, which relies on the differential reactivity of a 2,4-dichloroquinazoline (B46505) precursor.

The synthesis of a vast number of N-substituted quinazoline derivatives begins with a 2,4-dichloroquinazoline scaffold. mdpi.comnih.govnih.gov The key to generating diversity is the regioselective nucleophilic aromatic substitution (SNAr) reaction. Numerous studies have demonstrated that the chlorine atom at the C-4 position is significantly more reactive towards amine nucleophiles than the chlorine at the C-2 position. mdpi.comnih.gov This allows for selective substitution at C-4 under relatively mild conditions (e.g., room temperature or heating up to 80 °C), leaving the C-2 chlorine intact for potential further modification under harsher conditions (e.g., temperatures above 100 °C or microwave irradiation). mdpi.comnih.gov

Therefore, the "substitutions" that impact the C-4 position are, in fact, the introduction of various primary or secondary amines (aliphatic, benzylic, or aromatic) that displace the C-4 chlorine of the precursor. The resulting 2-chloro-4-aminoquinazoline can then be converted to the final quinazoline-2,4(1H,3H)-dione. The nature of the amine introduced at C-4 is a primary determinant of the final compound's pharmacological profile, dictating its interactions with the target protein. The lower reactivity at C-2 means that modifications at this position are less frequent but offer an avenue for further optimization. mdpi.com

Correlation Between Molecular Structure and Key Physicochemical Parameters in Biological Contexts

Computational tools and descriptor analysis are often employed to predict and understand these correlations. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, often performed using platforms like SwissADME, is a crucial step in modern drug design. nih.govfrontiersin.org For example, in the development of c-Met/VEGFR-2 inhibitors, in silico predictions revealed high oral bioavailability and enhanced water solubility for the designed compounds compared to reference drugs. nih.gov

Key physicochemical correlations observed in related heterocyclic structures include:

Lipophilicity (log P): The balance between hydrophilicity and lipophilicity is crucial for oral bioavailability and cell permeability. The introduction of different N-substituents dramatically alters the log P of the molecule, affecting its pharmacokinetic profile.

Polarity and Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as the amide nitrogens in the core and functional groups on the substituents (e.g., the pyridine (B92270) nitrogen in some PI3Kα inhibitors), can promote water solubility and facilitate specific hydrogen-bonding interactions within the target's active site, enhancing binding affinity. mdpi.com

Molecular Shape and Size: The steric bulk and three-dimensional shape of the substituents at the N-1 and N-3 positions must be complementary to the topology of the target's binding pocket for effective inhibition. nih.gov

Electronic Effects: The electron-withdrawing nature of the 6,7-dichloro substitution, combined with the electronic properties of the N-substituents, modulates the charge distribution across the molecule. This influences non-covalent interactions like pi-pi stacking and dipole interactions with the biological target. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies formalize these correlations, aiming to build mathematical models that connect structural descriptors to biological activity, thereby guiding the rational design of more potent and selective therapeutic agents. researchgate.net

Mechanistic Insights into the Bioactivity of 6,7 Dichloroquinazoline 2,4 1h,3h Dione Analogs

Identification and Validation of Molecular Targets

The anticancer activity of quinazoline-2,4(1H,3H)-dione analogs is often attributed to their ability to interact with a variety of molecular targets crucial for cancer cell proliferation and survival. nih.gov

A key strategy in cancer therapy is the dual inhibition of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), as this can overcome therapeutic resistance to single-target VEGFR-2 inhibitors. nih.gov Analogs of 3-substituted quinazoline-2,4(1H,3H)-dione have been designed and synthesized to act as dual inhibitors of these tyrosine kinases. nih.gov For instance, certain derivatives have demonstrated significant inhibitory activity against both c-Met and VEGFR-2, with IC50 values in the nanomolar range. nih.gov

Another critical molecular target for this class of compounds is the PI3K/Akt/mTOR pathway, which plays a central role in cell proliferation, survival, and angiogenesis. biomedres.us Dysregulation of this pathway is a hallmark of many cancers. biomedres.us Novel 7- or 8-substituted-4-morpholine-quinazoline derivatives have been developed as potent PI3K inhibitors, effectively suppressing the PI3K/Akt/mTOR signaling cascade. biomedres.us

Furthermore, Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme vital for DNA repair, has been identified as a promising target for anticancer drugs. biomedres.usnih.gov Quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized and shown to be potent inhibitors of PARP-1 and PARP-2. researchgate.netrsc.org

In the context of antimicrobial activity, quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govresearchgate.net This line of research aims to develop new antibacterial agents to combat the growing problem of bacterial resistance. nih.gov

The following table summarizes the key molecular targets of 6,7-dichloroquinazoline-2,4(1H,3H)-dione analogs and the therapeutic rationale for their inhibition.

| Molecular Target | Therapeutic Rationale | Relevant Analogs |

| c-Met and VEGFR-2 | Overcoming resistance to single-agent VEGFR-2 inhibitors in cancer. nih.gov | 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.gov |

| PI3K/Akt/mTOR Pathway | Inhibition of uncontrolled cell growth and malignant transformation in cancer. biomedres.us | 7- or 8-substituted-4-morpholine-quinazoline derivatives. biomedres.us |

| PARP-1/2 | Induction of cell death in cancer by inhibiting DNA repair mechanisms. biomedres.usnih.gov | Quinazoline-2,4(1H,3H)-dione derivatives with a 3-amino pyrrolidine moiety. researchgate.netrsc.org |

| Bacterial Gyrase and DNA Topoisomerase IV | Inhibition of bacterial DNA replication to combat bacterial infections. nih.govresearchgate.net | Fluoroquinolone-like quinazoline-2,4(1H,3H)-dione derivatives. nih.gov |

Detailed Analysis of Ligand-Receptor Binding Interactions

The efficacy of 6,7-dichloroquinazoline-2,4(1H,3H)-dione analogs is intrinsically linked to their specific binding interactions with their molecular targets. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern these interactions.

For dual c-Met/VEGFR-2 inhibitors, the substitution pattern on the quinazoline-2,4(1H,3H)-dione core is critical. Studies have shown that specific 3-substituted derivatives exhibit potent inhibition of both enzymes, with IC50 values in the low nanomolar range. nih.gov The nature of the substituent at the 3-position significantly influences the binding affinity and inhibitory potency.

In the case of PARP-1 inhibitors, SAR studies have revealed that the presence of β-proline and piperidine-4-carboxylic acid groups can lead to effective inhibition. biomedres.us Furthermore, the co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative complexed with PARP-1 has demonstrated a unique binding mode, providing a structural basis for the observed inhibitory activity. researchgate.net

For analogs targeting the N-methyl-D-aspartate (NMDA) receptor complex, 6,7-dichloroquinoxaline-2,3-dione (B8809070) has been identified as a competitive antagonist highly selective for the strychnine-insensitive glycine (B1666218) binding sites. nih.gov This specificity is crucial for modulating NMDA receptor activity without affecting other binding sites on the complex. nih.gov

The following table highlights the inhibitory concentrations of selected quinazoline-2,4(1H,3H)-dione analogs against their respective targets.

| Compound/Analog | Target | IC50 Value |

| Compound 2c | c-Met / VEGFR-2 | 0.084 µM / 0.052 µM nih.gov |

| Compound 4b | c-Met / VEGFR-2 | 0.063 µM / 0.058 µM nih.gov |

| Compound 4e | c-Met / VEGFR-2 | 0.071 µM / 0.065 µM nih.gov |

| Compound 11 | PARP-1 / PARP-2 | < 10 nM / ~10 nM rsc.org |

| Gefitinib (B1684475) | BCRP (A431 cells) | 75.8 nM nih.gov |

| Compound K | BCRP (ABCG2 cells) | 23.4 nM nih.gov |

| Compound L | BCRP (ABCG2 cells) | 27.6 nM nih.gov |

Cellular Pathway Perturbations Induced by the Compounds

The interaction of 6,7-dichloroquinazoline-2,4(1H,3H)-dione analogs with their molecular targets triggers a cascade of downstream cellular events, ultimately leading to the desired biological effect.

In cancer cells, the inhibition of the PI3K/Akt/mTOR pathway by quinazoline (B50416) derivatives leads to a significant reduction in cell proliferation, differentiation, migration, and survival. biomedres.us This is a consequence of the pathway's central role in regulating these fundamental cellular processes. biomedres.us Similarly, dual inhibition of c-Met and VEGFR-2 disrupts signaling pathways that are crucial for tumor growth and angiogenesis. nih.gov

The inhibition of PARP-1/2 by specific quinazoline-2,4(1H,3H)-dione derivatives has been shown to induce apoptosis in cancer cells. researchgate.net By preventing the repair of single-strand DNA breaks, these compounds lead to the accumulation of DNA damage and trigger programmed cell death. nih.gov Some derivatives have also been shown to induce G2/M phase cell cycle arrest in melanoma cells. mdpi.com

Furthermore, certain quinazolinone derivatives can induce both autophagy and apoptosis in leukemia cells, highlighting the complex interplay between these two cellular processes in response to drug treatment. researchgate.net

Exploration of Resistance Mechanisms and Strategies for Overcoming Them

A significant challenge in cancer chemotherapy is the development of drug resistance. mdpi.com Several mechanisms can contribute to resistance against quinazoline-based drugs.

One major mechanism is the emergence of secondary mutations in the target protein, which can reduce the binding affinity of the drug. mdpi.com For example, resistance to EGFR inhibitors like gefitinib can arise from mutations in the EGFR kinase domain. mdpi.com

Another key resistance mechanism is the overexpression of efflux transporters like the breast cancer resistance protein (BCRP), which actively pumps chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. nih.gov

To overcome these resistance mechanisms, several strategies are being explored. The development of dual or multi-target inhibitors, such as the dual c-Met/VEGFR-2 inhibitors, is a promising approach to circumvent resistance pathways. nih.gov By hitting multiple targets simultaneously, these agents can make it more difficult for cancer cells to develop resistance.

Another strategy involves the co-administration of a BCRP inhibitor with the anticancer agent to block the efflux pump and increase the intracellular drug concentration. nih.gov Prazosin, a quinazoline-based compound, has been identified as a BCRP inhibitor. nih.gov

Furthermore, the design of novel anilinoquinazoline (B1252766) derivatives with hydrophobic groups at the C-4 position of the quinazoline ring has shown promise in overcoming resistance in cell lines with EGFR mutations. mdpi.com

Computational Chemistry and Theoretical Studies on 6,7 Dichloroquinazoline 2,4 1h,3h Dione

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a potential drug molecule, or ligand, might interact with a protein target. For the quinazoline-2,4(1H,3H)-dione family, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets, including enzymes and receptors implicated in diseases like cancer and bacterial infections. nih.govmdpi.comekb.eg

Studies on quinazoline-2,4(1H,3H)-dione derivatives have shown that the core scaffold can form crucial hydrogen bonds with amino acid residues in the active sites of target proteins. ekb.eg For instance, in the context of antibacterial agents targeting DNA gyrase and topoisomerase IV, the quinazoline-dione moiety mimics the interactions of fluoroquinolone antibiotics. nih.gov Docking analyses of newly synthesized quinazolin-2,4-dione hybrids have identified potential inhibitors against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. ekb.eg In these studies, the amide fragments and the quinazoline (B50416) core act as hydrogen bond donors and acceptors, facilitating strong interactions within the enzyme's active site. ekb.eg

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of the ligand-target complex over time. For quinazoline derivatives, MD simulations have been used to confirm the stability of binding poses predicted by docking and to analyze the persistence of key interactions. frontiersin.orgnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic picture of the molecular recognition process. frontiersin.org For example, MD simulations on quinazoline inhibitors of the Epidermal Growth Factor Receptor (EGFR) have demonstrated stable interactions over hundreds of nanoseconds, reinforcing their potential as therapeutic agents. frontiersin.org

| Derivative Class | Protein Target | Key Interactions Observed | Potential Application | Reference |

|---|---|---|---|---|

| Quinazolin-2,4-dione hybrids | COVID-19 Main Protease (Mpro) | Hydrogen bonds via amide fragment and quinazoline core | Antiviral (Anti-COVID-19) | ekb.eg |

| 1,3-Disubstituted quinazoline-2,4-diones | Bacterial DNA Gyrase | Hydrogen bonding and hydrophobic interactions | Antibacterial | nih.gov |

| Quinazoline-pyrimidine hybrids | Cancer-related kinases | Hydrogen bonds with active site residues | Anticancer | nih.gov |

| Quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Stable hydrogen bonds and hydrophobic contacts in the ATP-binding site | Anticancer (Lung Cancer) | frontiersin.orgnih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For quinazoline derivatives, DFT calculations are employed to understand their fundamental electronic properties, which in turn dictate their reactivity and interaction capabilities. frontiersin.orgnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.orguobaghdad.edu.iq A smaller energy gap suggests that a molecule is more reactive. nih.gov For various quinazolinone Schiff base derivatives, DFT studies have shown that intra-molecular charge transfer can occur from the HOMO to the LUMO, influencing their electronic and absorption properties. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. frontiersin.org For quinazoline derivatives designed as EGFR inhibitors, MEP analysis has identified negatively charged regions around nitrogen and oxygen atoms, which are crucial for electrophilic attacks and effective binding to the receptor. frontiersin.org These computational insights are vital for optimizing the structure of these compounds to enhance their biological activity. frontiersin.orgnih.gov

| Parameter | Significance | General Findings for Quinazolinones | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (Egap) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | The gap varies depending on substituents, allowing for the tuning of reactivity. | frontiersin.orgnih.govuobaghdad.edu.iq |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attacks. | Negatively charged regions are often located on carbonyl oxygens and ring nitrogens, which are key for receptor binding. | frontiersin.org |

| Ionization Potential (IP) | Energy required to remove an electron. | Calculated to understand the ease of oxidation. | nih.gov |

| Electron Affinity (EA) | Energy released when an electron is added. | Calculated to understand the ease of reduction. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govfrontiersin.org For quinazoline-2,4-dione derivatives, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including herbicidal and anticancer effects. nih.govfrontiersin.org

In a study targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of quinazoline-2,4-dione derivatives. nih.gov The resulting contour maps provided a visual representation of how different structural features influence inhibitory activity. For example, the models indicated that bulky substituents at a specific position (R4) and hydrogen-bond acceptor groups were crucial for enhancing bioactivity. nih.gov Similarly, QSAR studies on quinazoline derivatives as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) for treating osteosarcoma have produced reliable models for predicting compound activity and designing new, more effective derivatives. frontiersin.org

These models are validated internally and externally to ensure their predictive power. nih.gov The statistical robustness of QSAR models for quinazoline derivatives has been demonstrated, making them a valuable tool in the rational design of new therapeutic agents. nih.govfrontiersin.org

| Target | QSAR Model Type | Key Findings from Model | Application | Reference |

|---|---|---|---|---|

| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | 2D-MLR, 3D-QSAR (CoMFA, CoMSIA) | Bulky substitutions and hydrogen-bond acceptors at specific positions enhance activity. | Herbicides, Treatment of tyrosinemia type I | nih.gov |

| Fibroblast Growth Factor Receptor 4 (FGFR4) | 2D-QSAR, 3D-QSAR (CoMSIA) | Developed stable and predictive models to guide the design of new inhibitors. | Anticancer (Osteosarcoma) | frontiersin.org |

| Epidermal Growth Factor Receptor (EGFR) | 2D-QSAR | Identified key chemical descriptors and modifications at N-3 and C-6 positions to enhance inhibitory activity. | Anticancer (Lung Cancer) | nih.gov |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are essential in the early stages of drug development. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities, reducing the likelihood of late-stage failures. For quinazoline derivatives, various computational tools have been used to predict their pharmacokinetic and pharmacodynamic profiles. mdpi.comnih.govfrontiersin.org

Predictions for quinazoline derivatives have covered a range of properties. For example, studies on potential efflux pump inhibitors showed that certain quinazoline derivatives have high predicted oral absorption and are well-distributed in tissues. nih.gov Caco-2 permeability assays, which predict intestinal absorption, and predictions of plasma protein binding are commonly performed. nih.govfrontiersin.org The prediction of metabolism, often through cytochrome P450 (CYP) enzymes, is also critical, as extensive metabolism can lead to poor bioavailability. nih.gov

| Property | Prediction Method/Software | General Findings for Quinazoline Derivatives | Reference |

|---|---|---|---|

| Absorption | Caco-2 permeability, Intestinal absorption models | Many derivatives show good potential for oral absorption. | nih.govfrontiersin.org |

| Distribution | Volume of distribution (VD), Plasma protein binding prediction | Derivatives are often predicted to be well-distributed in tissues. | nih.gov |

| Metabolism | CYP450 enzyme interaction prediction | Metabolism can be a challenge, but structural modifications can improve stability. | nih.gov |

| Toxicity | Toxicity prediction software (e.g., Toxtree, DEREK) | Toxicity profiles vary widely based on substituents; specific toxicophores are evaluated. | frontiersin.org |

Future Perspectives and Research Challenges for 6,7 Dichloroquinazoline 2,4 1h,3h Dione Research

Development of Next-Generation Synthetic Methodologies

The synthesis of the quinazoline-2,4(1H,3H)-dione core is well-established, often starting from anthranilic acid derivatives. researchgate.netmdpi.com For 6,7-dichloroquinazoline-2,4(1H,3H)-dione, the logical starting material would be 4,5-dichloroanthranilic acid. General methods for constructing the quinazolinedione ring involve reaction with urea (B33335), phosgene (B1210022), or their equivalents. mdpi.com

However, future research could focus on developing more efficient, greener, and cost-effective synthetic routes. Challenges in the synthesis might include the poor reactivity or solubility of the chlorinated starting materials. Next-generation methodologies could explore:

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scale-up.

Microwave-Assisted Synthesis: This technique could potentially shorten reaction times and improve yields for the cyclization step.

Catalytic Methods: Investigating novel catalysts for the cyclization of 4,5-dichloroanthranilic acid derivatives could lead to milder reaction conditions and higher efficiency. A known method for a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, involves the use of phosphorus oxychloride (POCl3) and N,N-dimethylformamide. google.com A similar approach could be explored and optimized for the 6,7-dichloro analog.

Discovery of Novel Biological Activities and Untapped Therapeutic Applications

The broader class of quinazoline-2,4(1H,3H)-diones exhibits a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netptfarm.plnih.gov The introduction of dichloro-substituents at the 6 and 7 positions of the quinazoline (B50416) ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Future research should be directed towards comprehensive biological screening of 6,7-dichloroquinazoline-2,4(1H,3H)-dione to uncover its unique therapeutic potential. Key areas of investigation include:

Anticancer Activity: Screening against a panel of cancer cell lines is a priority. The substitution pattern might confer selectivity towards specific kinases or other cancer-related targets. For instance, derivatives of the quinazoline scaffold are known to target receptors like EGFR and HER2. ijpba.info

Antimicrobial and Antiviral Effects: Given the known activities of this chemical class, evaluating its efficacy against a range of pathogenic bacteria, fungi, and viruses is warranted. Some quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, as well as for activity against HCV. researchgate.netnih.gov

Neurological Applications: The related compound 6,7-dichloroquinoxaline-2,3-dione (B8809070) is known to be a selective antagonist for the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex. nih.gov This suggests that 6,7-dichloroquinazoline-2,4(1H,3H)-dione could also possess activity at neuronal receptors and warrants investigation for potential applications in neurological disorders.

Advanced Preclinical Studies and Lead Optimization Strategies

Should initial screenings reveal promising biological activity, the subsequent challenge will be to conduct advanced preclinical studies and embark on lead optimization. The 6,7-dichloroquinazoline-2,4(1H,3H)-dione molecule would serve as a starting point or "hit" compound for the development of more potent and selective "lead" compounds.

Key strategies for lead optimization would involve:

Structure-Activity Relationship (SAR) Studies: This would entail the synthesis of a library of derivatives by modifying the substituents at the N1 and N3 positions of the quinazoline ring. These modifications can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

In Silico Modeling: Computational tools can be employed to predict the binding of the compound to potential biological targets, guiding the design of more effective derivatives.

Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to ensure that the developed compounds have the potential to be effective drugs in vivo.

A significant challenge will be to balance the desired biological activity with an acceptable safety profile, as halogenated aromatic compounds can sometimes pose toxicity risks.

Translational Research Opportunities and Potential for Drug Development

Translational research will be pivotal in bridging the gap between laboratory findings and clinical applications. If a derivative of 6,7-dichloroquinazoline-2,4(1H,3H)-dione demonstrates significant efficacy and a favorable safety profile in preclinical models, the path to drug development can be initiated.

Opportunities in this domain include:

Biomarker Identification: Identifying biomarkers that can predict patient response to the drug candidate would be essential for designing targeted clinical trials.

Clinical Trial Design: Based on the preclinical data, well-designed Phase I, II, and III clinical trials would be necessary to evaluate the safety and efficacy of the drug candidate in humans. Several quinazoline derivatives have already entered clinical trials for various indications, providing a roadmap for the development of new agents from this class. researchgate.netijpba.info

Formulation Development: Creating a stable and bioavailable formulation of the drug candidate is a critical step for successful clinical application.